

Technical Guide: Synthesis and Purification of tert-Tetradecanethiol

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Compound of Interest

Compound Name: *tert-Tetradecanethiol*

CAS No.: 28983-37-1

Cat. No.: B1359103

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Executive Summary

Target Molecule: **tert-Tetradecanethiol** (C₁₄H₂₉SH) CAS Registry (Generic/Isomers): Often associated with mixed tertiary mercaptans (e.g., tert-dodecyl mercaptan mixtures, CAS 25103-58-6) or specific isomer entries.^{[1][2]} Primary Application: Chain transfer agents (RAFT/free radical polymerization), self-assembled monolayers (SAMs) requiring steric bulk, and lipophilic surface modification.

This guide details the precision synthesis and purification of **tert-tetradecanethiol**. Unlike its primary isomer (1-tetradecanethiol), the tert-isomer possesses a sulfhydryl group attached to a tertiary carbon. This structural hindrance confers unique stability against oxidation and modifies its reaction kinetics in polymerization and surface attachment. The synthesis strategy focuses on the acid-catalyzed hydrothiolation of branched tetradecene, while purification prioritizes the removal of thioether byproducts and isomeric impurities.

Chemical Structure & Properties

Understanding the steric environment is crucial for synthesis planning.

Property	Value / Description
Molecular Formula	C ₁₄ H ₃₀ S
Molecular Weight	230.45 g/mol
Boiling Point	~260–280°C (Atmospheric) / ~130–140°C (10 mmHg)
Density	~0.85 g/mL
pKa	~11–12 (Higher than primary thiols due to electron-donating alkyl groups)
Odor	Characteristic heavy mercaptan (lower volatility reduces intensity vs. C4-C8 thiols)
Stability	Resistant to air oxidation compared to primary thiols; difficult to form disulfides.[2]

Synthesis Strategy: Acid-Catalyzed Hydrothiolation

The most robust route to tertiary thiols is the Markovnikov addition of hydrogen sulfide (H₂S) to a branched alkene. For **tert-tetradecanethiol**, the precursor is a branched C₁₄ olefin (e.g., 7-butyl-6-decene or oligomers of lower olefins like propylene/butylene leading to C₁₄ fractions).

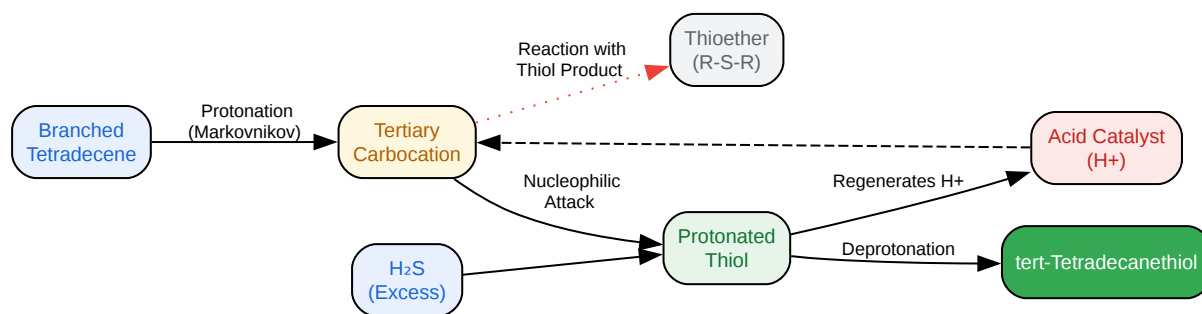
Reaction Mechanism

The reaction proceeds via a stable tertiary carbocation intermediate.

Reagents:

- Substrate: Branched Tetradecene (C₁₄ Olefin).
- Sulfur Source: Hydrogen Sulfide (H₂S) gas (liquefied).
- Catalyst: Solid Acid Catalyst (Amberlyst® 15 or Boron Trifluoride Etherate BF₃·OEt₂).

Mechanism Diagram (Graphviz):



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Figure 1: Mechanism of acid-catalyzed hydrothiolation of tetradecene. Note the competitive pathway leading to thioether formation.[3]

Experimental Protocol (Lab Scale)

Safety Note: H₂S is highly toxic. All operations must occur in a specialized fume hood with H₂S detectors and scrubbers.

- **Reactor Setup:** Use a 316 stainless steel high-pressure autoclave (Parr reactor) equipped with a mechanical stirrer and cooling jacket.
- **Catalyst Loading:** Charge the reactor with dry Amberlyst® 15 resin (5% w/w relative to olefin).
 - **Expert Insight:** Use of solid acid resins simplifies workup compared to liquid acids like BF₃ or AlCl₃, as they can be removed by filtration.
- **Olefin Addition:** Add branched tetradecene (1.0 eq) to the reactor. Seal and purge with Nitrogen (3x).
- **H₂S Charging:** Cool reactor to 0°C. Introduce liquefied H₂S (molar excess 10:1 H₂S:Olefin).
 - **Causality:** High H₂S excess is critical to suppress thioether formation. If the concentration of H₂S is low, the carbocation reacts with the newly formed thiol (R-SH) instead of H₂S, producing the dialkyl sulfide (R-S-R) impurity.

- Reaction: Heat to 40–60°C. Stir at 500 RPM for 4–6 hours. Monitor pressure drop (indicative of gas consumption).
- Degassing: Cool to room temperature. Vent unreacted H₂S into a caustic scrubber (NaOH + NaOCl).
- Workup: Filter the catalyst. The filtrate is crude **tert-tetradecanethiol**.

Purification & Characterization

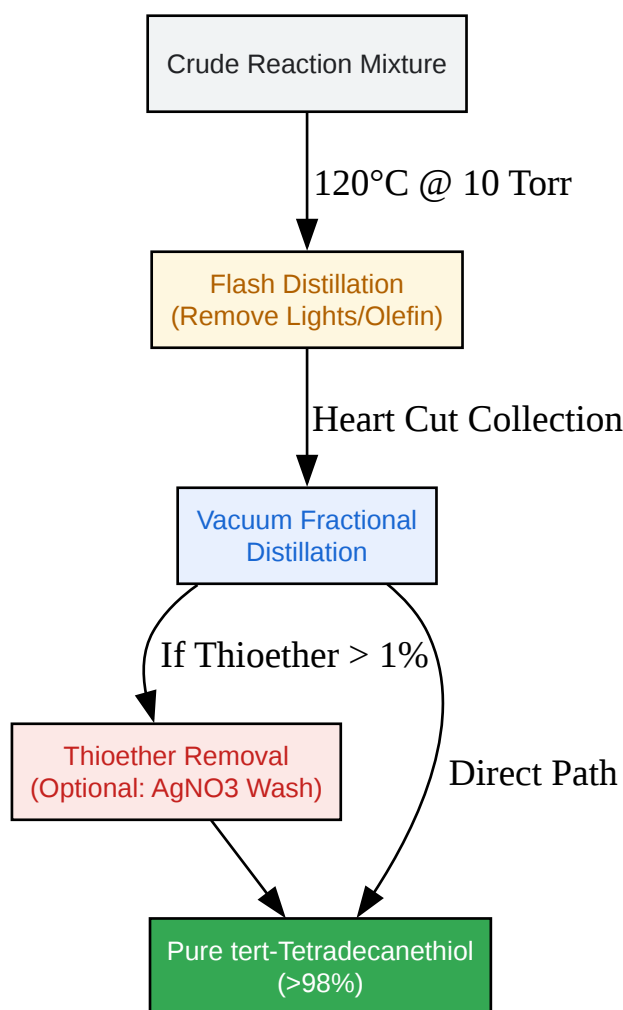
Crude mixtures typically contain:

- Target **tert-tetradecanethiol** (85–90%)
- Unreacted Olefin (5–10%)
- Dialkyl Sulfide (Thioether) (<5%)
- Isomeric thiols (trace)

Purification Workflow

Unlike primary thiols, tertiary thiols do not readily form salts with aqueous bases due to steric hindrance, making extraction difficult. Vacuum fractional distillation is the primary purification method.

Purification Logic Diagram (Graphviz):



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Figure 2: Purification workflow emphasizing vacuum distillation. Silver nitrate washing is a secondary polishing step for ultra-high purity.

Detailed Purification Steps

- Flash Distillation (Stripping):
 - Perform a rough vacuum distillation to remove unreacted olefins (lower boiling point).
 - Conditions: ~10 mmHg, bath temperature dependent on olefin BP (approx 100-120°C).
- Fractional Distillation:

- Use a spinning band distillation column or a packed column (Vigreux) with high theoretical plates (>20).
- Collect the fraction boiling at the specific point determined for the C14 isomer (approx 135-145°C at 5-10 mmHg).
- Note: Tertiary thiols have slightly lower boiling points than their primary counterparts due to reduced hydrogen bonding capability (steric shielding of the -SH).
- Chemical Polishing (Optional):
 - If thioethers persist, wash the organic phase with a solution of Mercuric Acetate or Silver Nitrate (caution: toxic heavy metals). These bind thiols selectively.
 - Self-Validating Step: However, for tertiary thiols, this is inefficient. A better approach for removing thioethers is preparative HPLC or Silica Gel Chromatography (eluting with Hexane) if drug-grade purity is required.

Analytical Validation

Validate the product identity and purity using the following metrics:

Method	Expected Observation	Purpose
¹ H NMR (CDCl ₃)	Singlet (or multiplet) for -SH proton at δ 1.5–2.0 ppm. Absence of α -protons (H-C-S) confirms tertiary structure.	Confirm Structure
¹³ C NMR	Quaternary carbon signal attached to sulfur (shifted ~40–50 ppm).	Confirm Tertiary Carbon
GC-MS	Molecular ion [M] ⁺ = 230. Fragment peaks showing loss of -SH or alkyl chain cleavage.	Purity & MW
Ellman's Test	Positive yellow color (quantifiable).	Quantify free -SH

Handling and Storage

- Oxidation: While sterically protected, **tert-tetradecanethiol** will eventually oxidize to disulfides. Store under Argon or Nitrogen at 4°C.
- Odor Control: All glassware must be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols to odorless sulfonates.

References

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- Properties of Alkanethiols: NIST Chemistry WebBook, SRD 69, "1-Tetradecanethiol" (Comparative data). [Link](#)

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